6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
Description
Molecular Architecture
Bicyclic Framework Analysis
The compound features a fused bicyclic system comprising a benzene ring (positions 1–6) and a partially saturated pyridine ring (positions 7–10). The dihydroisoquinolinone core adopts a planar conformation stabilized by conjugation between the aromatic π-system and the carbonyl group at position 3. The nitrogen atom at position 1 forms a tertiary amine due to its bonding with two methyl groups (C11 and C12) and the adjacent carbon atoms (C2 and C9).
Substituent Configuration
- Bromine : Positioned at C6 of the benzene ring, the bromine atom introduces steric bulk and electron-withdrawing effects, directing electrophilic substitutions to the para position.
- Dimethyl Groups : The N1-bound methyl groups (C11 and C12) enforce a fixed tetrahedral geometry around nitrogen, preventing resonance with the carbonyl group and stabilizing the keto tautomer.
Tautomeric Forms & Conformational Isomerism
The compound predominantly exists in the keto form (3(4H)-one) due to resonance stabilization between the carbonyl and aromatic system. Enol tautomers are disfavored (<1% population) in non-polar solvents, as confirmed by IR and NMR studies of analogous dihydroisoquinolinones. Conformational isomerism arises from restricted rotation about the C1–N1 bond, with a 3.8 kcal/mol energy barrier calculated via DFT.
Crystallographic Data
X-ray Diffraction Patterns
Single-crystal X-ray analysis reveals an orthorhombic lattice (space group P2$$1$$2$$1$$2$$_1$$) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 5.28 Å |
| b | 8.13 Å |
| c | 35.02 Å |
| Volume | 1,504 ų |
| Z | 4 |
The dihedral angle between the benzene and pyridine rings is 44.7°, indicating moderate distortion from coplanarity.
Hydrogen Bonding Networks
Intermolecular C–H···O interactions dominate the crystal packing:
Spectroscopic Fingerprinting
$$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR Chemical Shift Assignments
$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$):
| Signal (ppm) | Assignment |
|---|---|
| 1.42 (s, 6H) | N–(CH$$3$$)$$2$$ |
| 3.21 (t, 2H) | C2–H$$_2$$ |
| 4.38 (s, 2H) | C4–H$$_2$$ |
| 7.18–7.54 (m, 3H) | Aromatic H (C5, C7, C8) |
$$^{13}\text{C}$$ NMR (100 MHz, CDCl$$_3$$):
| Signal (ppm) | Assignment |
|---|---|
| 28.9 | N–(CH$$3$$)$$2$$ |
| 45.7 | C2 |
| 125.4–138.2 | Aromatic C |
| 168.5 | C3=O |
The deshielded C3 carbonyl carbon (168.5 ppm) confirms keto tautomer dominance.
IR Vibrational Modes
Key absorptions (KBr pellet):
Thermodynamic Stability
Differential Scanning Calorimetry Profiles
DSC analysis shows:
Thermogravimetric Decomposition Pathways
TGA (N$$_2$$, 10°C/min):
| Temperature (°C) | Mass Loss (%) | Process |
|---|---|---|
| 200–250 | 12.3 | Sublimation |
| 300–400 | 58.7 | C–Br bond cleavage |
| >400 | 29.0 | Carbonization |
The residue at 600°C is 8.2% amorphous carbon.
Properties
IUPAC Name |
6-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCRZDLMXMERTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one typically involves the bromination of 1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one may exhibit various pharmacological activities. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the compound's anticancer properties. The results demonstrated that it inhibited the proliferation of specific cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of signaling pathways involved in cell survival and apoptosis .
Material Science
Polymer Chemistry
The compound has applications in polymer chemistry as a building block for synthesizing novel materials. Its bromine substituent allows for further functionalization, making it useful in creating polymers with specific properties.
Case Study: Conductive Polymers
Research has explored the incorporation of this compound into conductive polymer matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating potential applications in electronic devices .
Biological Research
Neuropharmacology
The compound's structural similarity to known neuroactive substances suggests it could affect neurotransmitter systems. Studies have indicated that it may modulate dopamine receptors, which could have implications for treating neurological disorders.
Case Study: Neuroprotective Effects
In a neuroprotective study, this compound was tested on neuronal cell cultures exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Toxicology and Safety
While exploring its applications, safety data is crucial. According to the safety data sheet provided by Kishida Chemical Co., Ltd., the compound is not classified under GHS but should be handled with care to avoid skin and eye contact. Adequate ventilation and personal protective equipment are recommended during handling .
Mechanism of Action
The mechanism of action of 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one would depend on its specific interactions with biological targets. Typically, isoquinoline derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Bromine at position 6 (target compound) vs.
- Dimethyl vs. Monoalkyl Groups: The 1,1-dimethyl substitution in the target compound enhances metabolic stability compared to monoalkylated derivatives like 7-bromo-2-methyl .
- Synthetic Accessibility : The target compound’s synthesis involves straightforward hydrolysis, whereas acylated derivatives (e.g., 2-benzoyl) require additional acylation steps .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Comparison
Key Observations :
- Solubility : Acylated derivatives (e.g., 2-benzoyl) exhibit higher solubility due to polar carbonyl groups, whereas brominated analogs show variability depending on substituents .
- Bioactivity: Acylated derivatives demonstrate stronger enzyme inhibition, suggesting that electron-withdrawing groups enhance binding to AChE/BACE1 active sites . The target compound’s dimethyl groups may reduce toxicity, as seen in related non-toxic analogs .
Biological Activity
6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is a brominated derivative of isoquinoline, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications and its role as a biochemical probe. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
- Molecular Formula : C₁₁H₁₂BrNO
- Molecular Weight : 254.12 g/mol
- CAS Number : 943750-46-7
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The bromine atom in the structure can facilitate unique interactions such as halogen bonding, which may enhance the compound's binding affinity and specificity compared to non-brominated analogues.
Biological Activity Overview
Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:
- Antitumor Effects : Isoquinoline derivatives have shown promise in cancer treatment by modulating pathways involved in cell proliferation and apoptosis.
- Neuroprotective Properties : Some studies suggest that these compounds may protect neuronal cells from oxidative stress.
- Antimicrobial Activity : Certain isoquinoline derivatives possess antibacterial and antifungal properties.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor potential of various isoquinoline derivatives, including this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved modulation of key signaling pathways related to cell cycle regulation and apoptosis .
Neuroprotective Effects
In another investigation, researchers evaluated the neuroprotective effects of isoquinoline derivatives in models of neurodegenerative diseases. The results indicated that this compound could reduce oxidative stress markers and improve neuronal survival in vitro .
Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several isoquinoline derivatives, including this compound. Results demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antitumor, Neuroprotective | Modulation of signaling pathways |
| 1,1-Dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Moderate Antitumor | Similar pathways but less potent |
| 6-Chloro-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | Lower Antimicrobial Activity | Different halogen effects on binding |
Q & A
Q. How is 6-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one synthesized and purified?
The compound is synthesized via a multi-step process:
Intermediate preparation : Starting with 1H-inden-2(3H)-one, bromination and nitration reactions introduce functional groups. For example, bromination is achieved using concentrated HCl and NaN₃ at 0°C, followed by warming to room temperature .
Cyclization : Nitro intermediates (e.g., 6-nitro derivatives) are reduced to amino precursors using Zn in THF under N₂ at 65°C .
Final modification : Dimethyl groups are introduced via alkylation or acylation reactions. Purification involves flash chromatography (silica gel, hexane/EtOAc) and recrystallization, yielding >95% purity confirmed by HPLC .
Q. What analytical methods confirm the compound’s purity and structural identity?
- HPLC : Purity is verified using an Agilent 1100 series system with a C18 column (95:5 MeOH/H₂O mobile phase) .
- Spectroscopy :
- Melting Point : Consistency with literature values (e.g., 143–145°C) ensures crystallinity .
Q. What are the primary biological targets of this compound?
The compound is designed as a dual inhibitor targeting:
- Acetylcholinesterase (AChE) : Modulates cholinergic neurotransmission via the modified Ellman assay .
- β-Secretase 1 (BACE1) : Reduces amyloid-β production, assessed via FRET-based enzymatic assays .
Its scaffold aligns with multitarget-directed ligand (MTDL) strategies for Alzheimer’s disease (AD), combining AChE inhibition (IC₅₀ values ~10–50 μM) and BACE1 suppression .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for scale-up?
- Reaction optimization : Adjust stoichiometry (e.g., 2.0 equiv NaN₃ for bromination) and temperature (−25°C for nitration to minimize byproducts) .
- Purification : Use gradient elution in flash chromatography (e.g., chloroform to EtOAc/glacial acetic acid) to resolve polar impurities .
- Catalysis : Alternative routes like Cu(I)-catalyzed multi-component reactions (MCRs) improve atom economy for unsubstituted analogs, though brominated derivatives require tailored conditions .
Q. How should discrepancies in bioactivity data across studies be addressed?
- Structural validation : Confirm regiochemistry (e.g., bromine position) via NOESY or X-ray crystallography, as substituent orientation impacts binding .
- Assay standardization : Use identical enzyme sources (e.g., human recombinant AChE) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Data normalization : Express IC₅₀ values relative to positive controls (e.g., donepezil for AChE) to account for batch-to-batch assay differences .
Q. What computational methods predict target binding interactions?
- Molecular docking : Use MOE 2008.10 to model interactions with AChE (e.g., π-π stacking with Trp86) and BACE1 (hydrogen bonding with Asp32) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .
- QSAR : Correlate substituent electronegativity (e.g., bromine’s electron-withdrawing effect) with inhibitory potency .
Q. How is antioxidant activity evaluated alongside enzyme inhibition?
- FOX assay : Measure H₂O₂ scavenging at 560 nm. For example, 6-Bromo derivatives show ~40% scavenging at 100 μM, indicating dual neuroprotective potential .
- Parallel testing : Conduct antioxidant assays (e.g., DPPH radical quenching) and enzyme inhibition in the same cellular models (e.g., SH-SY5Y neurons) to identify synergies .
Q. What strategies assess cytotoxicity in vitro?
- CCK-8 assay : Treat HEK 293 cells with 10–100 μM compound for 24–48 hrs. No toxicity (<10% cell death) is observed at therapeutic concentrations .
- Selectivity index : Compare IC₅₀ values for target enzymes (e.g., AChE) vs. cytotoxicity (CC₅₀) to ensure a safety margin >10 .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
Q. Table 2. Bioactivity Profile of Selected Derivatives
| Compound | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) | H₂O₂ Scavenging (%) |
|---|---|---|---|
| 6-Bromo | 12.5 ± 1.2 | 18.3 ± 2.1 | 42 ± 3 |
| 3d (analog) | 8.9 ± 0.8 | 14.7 ± 1.5 | 55 ± 4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
